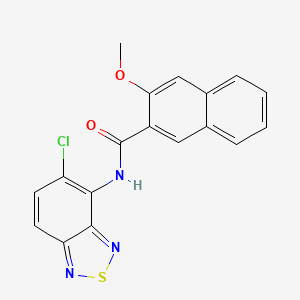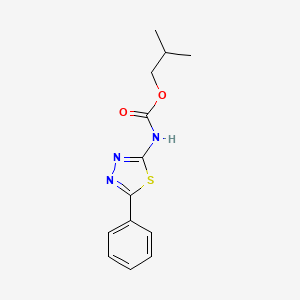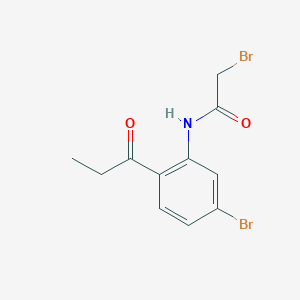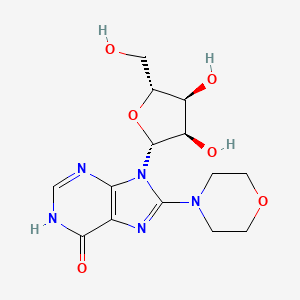![molecular formula C22H22ClNO B12483745 1-[4-(benzyloxy)-3-chlorophenyl]-N-(4-methylbenzyl)methanamine](/img/structure/B12483745.png)
1-[4-(benzyloxy)-3-chlorophenyl]-N-(4-methylbenzyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[4-(BENZYLOXY)-3-CHLOROPHENYL]METHYL}[(4-METHYLPHENYL)METHYL]AMINE is an organic compound that belongs to the class of aromatic amines It features a benzyl ether group, a chlorophenyl group, and a methylphenyl group attached to an amine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(BENZYLOXY)-3-CHLOROPHENYL]METHYL}[(4-METHYLPHENYL)METHYL]AMINE can be achieved through several synthetic routes. One common method involves the reaction of 4-(benzyloxy)-3-chlorobenzyl chloride with 4-methylbenzylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
{[4-(BENZYLOXY)-3-CHLOROPHENYL]METHYL}[(4-METHYLPHENYL)METHYL]AMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the aromatic rings.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Reduced aromatic rings.
Substitution: Substituted aromatic compounds.
Aplicaciones Científicas De Investigación
{[4-(BENZYLOXY)-3-CHLOROPHENYL]METHYL}[(4-METHYLPHENYL)METHYL]AMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of {[4-(BENZYLOXY)-3-CHLOROPHENYL]METHYL}[(4-METHYLPHENYL)METHYL]AMINE involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Benzyloxy)-3-chlorobenzylamine
- 4-Methylbenzylamine
- 4-(Benzyloxy)benzylamine
Uniqueness
{[4-(BENZYLOXY)-3-CHLOROPHENYL]METHYL}[(4-METHYLPHENYL)METHYL]AMINE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both benzyloxy and chlorophenyl groups allows for diverse chemical modifications, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C22H22ClNO |
|---|---|
Peso molecular |
351.9 g/mol |
Nombre IUPAC |
N-[(3-chloro-4-phenylmethoxyphenyl)methyl]-1-(4-methylphenyl)methanamine |
InChI |
InChI=1S/C22H22ClNO/c1-17-7-9-18(10-8-17)14-24-15-20-11-12-22(21(23)13-20)25-16-19-5-3-2-4-6-19/h2-13,24H,14-16H2,1H3 |
Clave InChI |
WTNBQFKWANCBRH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CNCC2=CC(=C(C=C2)OCC3=CC=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-(2-oxo-benzothiazol-3-yl)-acetamide](/img/structure/B12483675.png)

![N-ethyl-2-[(2-methoxyphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B12483688.png)

![2-(2-Chloro-6-methoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)acetamide](/img/structure/B12483692.png)
![2-{[(7-ethyl-1H-indol-3-yl)(oxo)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12483693.png)
![5-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-5-oxopentanoic acid](/img/structure/B12483697.png)

![3-hydroxy-7,7-dimethyl-4-[4-(propan-2-yl)phenyl]-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12483724.png)
![N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}-2,2-diphenylacetamide](/img/structure/B12483727.png)

![2-aminoethanol;N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbenzamide](/img/structure/B12483737.png)
